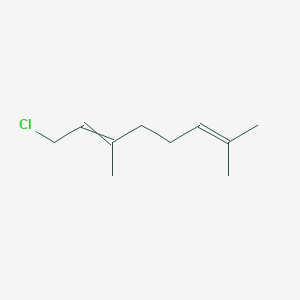
uridine diphosphate glucuronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a sugar donor involved in the synthesis of complex carbohydrates and is essential for various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of uridine diphosphate glucuronic acid involves enzymatic reactions. One common method involves the use of UDP-xylose synthase from Arabidopsis thaliana, nicotinamide adenine dinucleotide (NAD+), and UDP-glucuronic acid (UDP-GlcUA) in an aqueous phosphate buffer at pH 8.0 . The reaction is carried out at 25°C for 4 hours and terminated by adding phenol/chloroform/isoamyl alcohol, followed by vigorous shaking and centrifugation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale enzymatic synthesis using recombinant proteins. The reaction conditions are optimized for high yield and purity, and the products are purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
uridine diphosphate glucuronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form simpler sugar molecules.
Substitution: The hydroxyl groups can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions include various sugar derivatives and complex carbohydrates that are essential for biological processes .
Wissenschaftliche Forschungsanwendungen
uridine diphosphate glucuronic acid has numerous scientific research applications, including:
Chemistry: Used as a sugar donor in the synthesis of glycoproteins and polysaccharides.
Biology: Plays a crucial role in the biosynthesis of complex carbohydrates in plants, vertebrates, and fungi.
Medicine: Investigated for its potential therapeutic applications in treating various diseases related to carbohydrate metabolism.
Industry: Used in the production of bio-based materials and as a precursor for various biochemical compounds.
Wirkmechanismus
The compound exerts its effects by acting as a sugar donor in the biosynthesis of glycoproteins and polysaccharides. It interacts with various enzymes and molecular targets involved in carbohydrate metabolism, facilitating the transfer of sugar moieties to acceptor molecules. This process is essential for the formation of complex carbohydrates that play crucial roles in cellular functions and structural integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
UDP-glucose: Another sugar donor involved in the biosynthesis of glycoproteins and polysaccharides.
UDP-galactose: Similar in structure and function, involved in the synthesis of galactose-containing polysaccharides.
UDP-glucuronic acid: Involved in the biosynthesis of glucuronic acid-containing polysaccharides.
Uniqueness
uridine diphosphate glucuronic acid is unique due to its specific role in the biosynthesis of xylose-containing polysaccharides. Its structure allows it to interact with specific enzymes and molecular targets, making it essential for the formation of certain complex carbohydrates that are not synthesized by other sugar donors .
Eigenschaften
Molekularformel |
C15H22N2O18P2 |
|---|---|
Molekulargewicht |
580.28 g/mol |
IUPAC-Name |
6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26) |
InChI-Schlüssel |
HDYANYHVCAPMJV-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[5,1-B]thiazole-7-carbonitrile](/img/structure/B8779267.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B8779268.png)
![2-[2-(Methylamino)ethyl]aniline](/img/structure/B8779271.png)


![Benzoic acid, 2-[(3-methoxyphenyl)thio]-](/img/structure/B8779298.png)
![2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde](/img/structure/B8779299.png)






